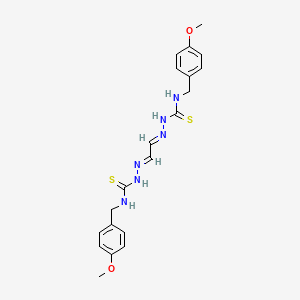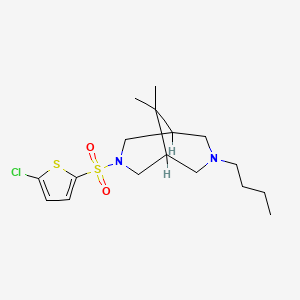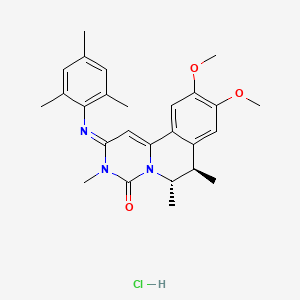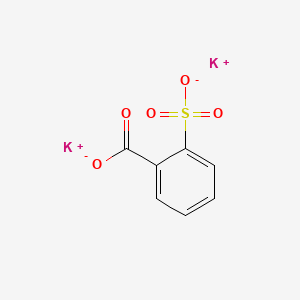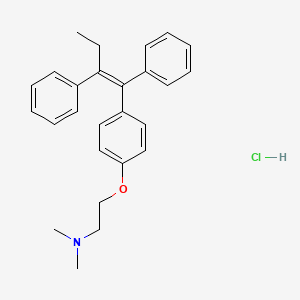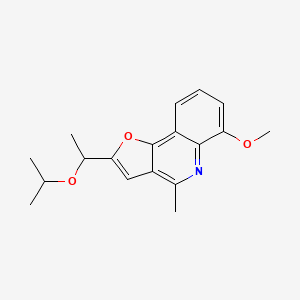
6-Methoxy-4-methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-4-methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline is a complex organic compound that belongs to the class of furoquinolines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. The unique structure of this compound, which includes a furoquinoline core with methoxy and methyl substituents, contributes to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a furoquinoline intermediate, followed by the introduction of methoxy and methyl groups through electrophilic substitution reactions. The reaction conditions often involve the use of strong acids or bases as catalysts, along with solvents such as methanol or toluene to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.
化学反応の分析
Types of Reactions
6-Methoxy-4-methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the furoquinoline core, modifying its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include various substituted furoquinolines, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: It has shown promising biological activities, including antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of various diseases, particularly those involving microbial infections and cancer.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Methoxy-4-methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes and receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the substituents on the furoquinoline core.
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the presence of hydroxyl groups, which can alter their chemical and biological properties.
Indole Derivatives: Indole-based compounds have a different heterocyclic structure but exhibit similar biological activities, such as antimicrobial and anticancer properties.
Benzene Derivatives: Compounds like 1-methoxy-4-methyl-2-(1-methylethyl)benzene have structural similarities but lack the furoquinoline core, resulting in different reactivity and applications.
Uniqueness
The uniqueness of 6-Methoxy-4-methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline lies in its specific combination of functional groups and the furoquinoline core, which confer distinct chemical properties and biological activities. This makes it a valuable compound for research and development in various scientific and industrial fields.
特性
CAS番号 |
89784-81-6 |
|---|---|
分子式 |
C18H21NO3 |
分子量 |
299.4 g/mol |
IUPAC名 |
6-methoxy-4-methyl-2-(1-propan-2-yloxyethyl)furo[3,2-c]quinoline |
InChI |
InChI=1S/C18H21NO3/c1-10(2)21-12(4)16-9-14-11(3)19-17-13(18(14)22-16)7-6-8-15(17)20-5/h6-10,12H,1-5H3 |
InChIキー |
KPEUZNJHYLKSAR-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=C(OC2=C3C=CC=C(C3=N1)OC)C(C)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



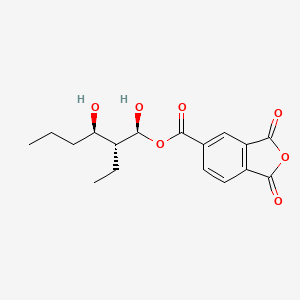
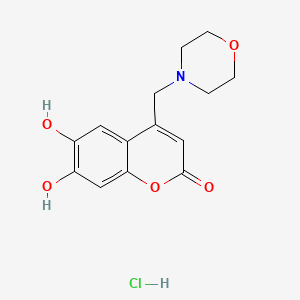
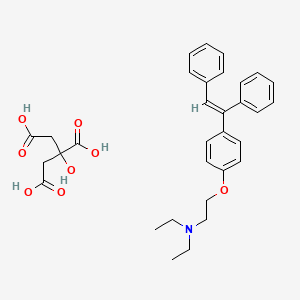
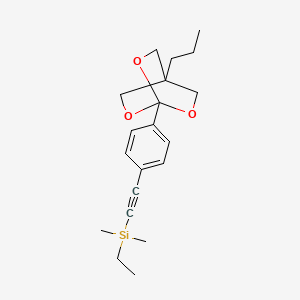
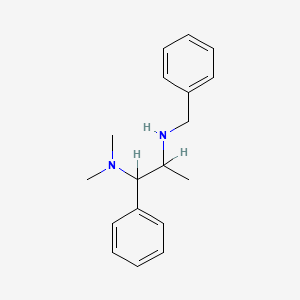
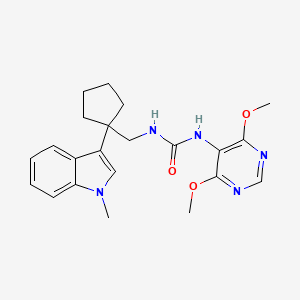
![1-[[2-methyl-4-[(2-methylphenyl)azo]phenyl]azo]-N-tridecylnaphthalen-2-amine](/img/structure/B12739221.png)
